molecular formula C26H35N3O5 B2460279 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]benzamide CAS No. 922034-12-6

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]benzamide

Cat. No. B2460279
CAS RN: 922034-12-6
M. Wt: 469.582
InChI Key: RZLRBKHMDLZOKO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]benzamide is a useful research compound. Its molecular formula is C26H35N3O5 and its molecular weight is 469.582. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Design and Synthesis of Anticancer Agents : A study on novel trimethoxyphenylquinoline hybrids, which share a structural resemblance to the given compound, demonstrated potent antitumor activity against human cancer cell lines, including esophageal, prostate, and gastric cancer cells. These compounds were shown to induce cell apoptosis via intrinsic and extrinsic pathways, highlighting their potential as anticancer agents (Wu et al., 2020).

Radioligand Development

Development of Radioligands for PET Imaging : Quinoline-2-carboxamide derivatives were synthesized and evaluated as potential radioligands for the visualization of peripheral benzodiazepine receptors with positron emission tomography (PET). These compounds, including some that were N-methylated, demonstrated high specific binding to peripheral benzodiazepine receptors in various organs, suggesting their utility in PET imaging for diagnostic purposes (Matarrese et al., 2001).

PI3K Inhibitors and Anticancer Agents

PI3K Inhibition and Anticancer Effects : Another research focused on sulfonamino-benzamide derivatives as novel structures for PI3K inhibitors and anticancer agents. These compounds, including some with morpholinoquinazolinyl and morpholinoquinolinyl benzamides, were tested against human cancer cell lines, revealing potent antiproliferative activities. The study supports their potential as PI3K inhibitors and anticancer agents, further emphasizing the importance of such structures in developing therapeutic strategies (Shao et al., 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth, respectively .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-target nature . By inhibiting tubulin, it disrupts the mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase . Its inhibition of Hsp90 disrupts the folding of oncogenic proteins, leading to their degradation . By inhibiting TrxR, it increases oxidative stress in cells . Its inhibition of HLSD1 alters gene expression patterns . By inhibiting ALK2, it disrupts bone morphogenetic protein signaling . Its inhibition of P-gp can overcome multidrug resistance in cancer cells . By inhibiting the platelet-derived growth factor receptor β, it can inhibit angiogenesis .

Result of Action

The compound has displayed notable anti-cancer effects by effectively inhibiting its targets . It has also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated antiviral activity against viruses such as the AIDS virus, hepatitis C virus, and influenza virus . It has also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent . Additionally, it has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5/c1-28-9-5-6-18-14-19(7-8-21(18)28)22(29-10-12-34-13-11-29)17-27-26(30)20-15-23(31-2)25(33-4)24(16-20)32-3/h7-8,14-16,22H,5-6,9-13,17H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLRBKHMDLZOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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